(4-formyl-2,6-dimethylphenol)-m-PEG4-acid ester
CAS No.:
Cat. No.: VC13690314
Molecular Formula: C19H28O7
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H28O7 |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | (4-formyl-2,6-dimethylphenyl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C19H28O7/c1-15-12-17(14-20)13-16(2)19(15)26-18(21)4-5-23-8-9-25-11-10-24-7-6-22-3/h12-14H,4-11H2,1-3H3 |
| Standard InChI Key | XJTRMWLYDPSJJJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1OC(=O)CCOCCOCCOCCOC)C)C=O |
| Canonical SMILES | CC1=CC(=CC(=C1OC(=O)CCOCCOCCOCCOC)C)C=O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s molecular formula is C₁₉H₂₈O₇, with a molecular weight of 368.4 g/mol . Its IUPAC name, (4-formyl-2,6-dimethylphenyl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate, reflects a phenolic core substituted with methyl and formyl groups, conjugated to a methoxy-terminated tetraethylene glycol (PEG4) chain via an ester linkage.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₈O₇ | |
| Molecular Weight | 368.4 g/mol | |
| CAS Number | 1807537-34-3 | |
| SMILES | CC1=CC(=CC(=C1OC(=O)CCOCCOCCOCCOC)C)C=O | |
| InChI Key | XJTRMWLYDPSJJJ-UHFFFAOYSA-N |
The formyl group at the 4-position of the phenolic ring enables nucleophilic reactions, while the PEG4 spacer enhances hydrophilicity and biocompatibility, making the compound suitable for bioconjugation .
Synthesis and Production
Synthetic Pathways
The compound is synthesized through a multi-step esterification process:
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Functionalization of 2,6-Dimethylphenol: Introduction of a formyl group via Vilsmeier-Haack formylation yields 4-formyl-2,6-dimethylphenol .
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PEG4 Spacer Attachment: The phenolic hydroxyl group is esterified with a PEG4-acid derivative (e.g., 3-[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]propanoic acid) using coupling agents like DCC/DMAP .
Table 2: Representative Synthesis Conditions
| Parameter | Details | Source |
|---|---|---|
| Catalyst | Silica-supported perchloric acid (HClO₄-SiO₂) | |
| Solvent | Solvent-free (neat conditions) | |
| Temperature | 60°C | |
| Reaction Time | 4.25 hours | |
| Yield | ~94% (analogous reactions) |
Source highlights the efficacy of HClO₄-SiO₂ in catalyzing phenolic esterifications under green chemistry conditions, minimizing byproducts.
Purification and Quality Control
Post-synthesis purification involves:
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Liquid-Liquid Extraction: Ethyl acetate washes to remove unreacted starting materials .
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Column Chromatography: Silica gel chromatography using gradients of ethyl acetate/hexane .
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Analytical Validation: HPLC and mass spectrometry (MS) to confirm purity ≥95% .
Applications in Biomedical Research
Drug Delivery Systems
The PEG4 chain imparts water solubility and stealth properties, enabling the compound to serve as a:
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Prodrug Linker: Conjugation to hydrophobic therapeutics (e.g., anticancer agents) enhances bioavailability.
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Nanoparticle Functionalization: Surface modification of liposomes or polymeric NPs for targeted delivery.
Bioconjugation Reagent
The formyl group reacts selectively with primary amines (e.g., lysine residues in proteins) via Schiff base formation, facilitating:
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Antibody-Drug Conjugates (ADCs): Site-specific payload attachment.
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Enzyme Immobilization: Covalent bonding to solid supports for biosensor applications.
Comparative Analysis with Related Compounds
vs. 2,6-Dimethyl-4-thiocyanato-phenol
While both compounds feature a 2,6-dimethylphenol core, the thiocyanate group in the latter enables distinct reactivity (e.g., radical reactions) but lacks the PEG4 spacer’s biocompatibility.
vs. 4,4'-Methylenebis(2,6-dimethylphenol)
The bisphenol analog (C₁₇H₂₀O₂) lacks functional groups for conjugation, limiting its utility in drug delivery compared to the PEG4-ester derivative .
Future Research Directions
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